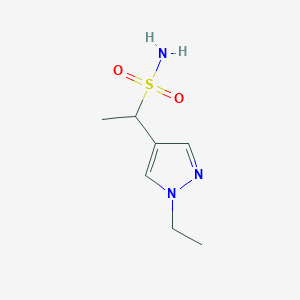
Ethanesulfonoimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanesulfonoimidamide hydrochloride is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulfonimidamide group, which is a sulfur-containing functional group with a tetrahedral sulfur center. The hydrochloride form of ethanesulfonoimidamide is typically used to enhance its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonoimidamide hydrochloride can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with amines under controlled conditions. The reaction typically proceeds through the formation of an intermediate sulfonamide, which is then converted to the sulfonimidamide by treatment with a suitable reagent such as a base or an acid .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanesulfonoimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidamide group to other sulfur-containing functional groups.
Substitution: The sulfonimidamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonyl chlorides, while reduction can produce sulfonamides .
Wissenschaftliche Forschungsanwendungen
Ethanesulfonoimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other materials with unique properties
Wirkmechanismus
The mechanism of action of ethanesulfonoimidamide hydrochloride involves its interaction with specific molecular targets. The sulfonimidamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethanesulfonoimidamide hydrochloride include sulfonamides, sulfoximines, and other sulfonimidates. These compounds share the presence of a sulfur-containing functional group but differ in their specific chemical structures and properties .
Uniqueness
What sets this compound apart is its unique combination of a sulfonimidamide group with a hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and researchers exploring new frontiers in chemistry, biology, medicine, and materials science.
Eigenschaften
Molekularformel |
C2H9ClN2OS |
|---|---|
Molekulargewicht |
144.63 g/mol |
IUPAC-Name |
(aminosulfonimidoyl)ethane;hydrochloride |
InChI |
InChI=1S/C2H8N2OS.ClH/c1-2-6(3,4)5;/h2H2,1H3,(H3,3,4,5);1H |
InChI-Schlüssel |
XDNUTAXJXPPCIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=N)(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13493488.png)











![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)

